Cas no 1269293-49-3 (Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
- DTXSID50693325
- 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-(4-fluorophenyl)-, ethyl ester
- DB-308045
- 1269293-49-3
- ETHYL5-CHLORO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- AKOS015902054
-
- Inchi: 1S/C12H10ClFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
- InChI Key: MLTLSZIMBBUFBP-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)OCC)=NN1C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 268.0414834g/mol
- Monoisotopic Mass: 268.0414834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 44.1Ų
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188274-1g |
ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |
1269293-49-3 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM188274-1g |
ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |
1269293-49-3 | 95% | 1g |
$361 | 2024-08-02 | |
| Alichem | A049003803-1g |
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |
1269293-49-3 | 95% | 1g |
$400.00 | 2022-04-03 | |
| Ambeed | A408437-1g |
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |
1269293-49-3 | 95+% | 1g |
$325.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770574-1g |
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate |
1269293-49-3 | 98% | 1g |
¥2730.00 | 2024-08-09 |
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Suppliers
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269293-49-3): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269293-49-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
The synthesis of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process that begins with the formation of a pyrazole core. One common approach is to start with the reaction of an appropriate hydrazine derivative with an acyl chloride or ester. For instance, the reaction of ethyl 5-chloro-1H-pyrazole-3-carboxylate with 4-fluorobenzaldehyde in the presence of a suitable base can yield the desired product. This synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity.
The physical and chemical properties of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate are crucial for its applications in drug discovery and development. The compound is a white crystalline solid with a molecular weight of 288.70 g/mol. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various analytical and biological assays.
Recent research has highlighted the potential of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a lead compound for the development of novel therapeutic agents. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to possess antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism of action of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the modulation of signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play critical roles in regulating immune responses and cell growth, making them attractive targets for therapeutic intervention.
In addition to its biological activities, Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has also been explored for its use as a building block in the synthesis of more complex molecules. The presence of functional groups such as the carboxylic acid ester and the halogen substituent provides opportunities for further chemical modifications, enabling the creation of a wide range of derivatives with diverse biological properties.
The safety profile of Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that this compound has a favorable safety profile, with no significant toxicity observed at therapeutic concentrations. However, further research is needed to fully evaluate its safety and efficacy in human subjects.
In conclusion, Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1269293-49-3) represents a promising compound with potential applications in medicinal chemistry. Its unique structural features, combined with its biological activities and favorable safety profile, make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research efforts are likely to uncover additional insights into its mechanisms of action and potential therapeutic uses.
1269293-49-3 (Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) Related Products
- 1137-17-3(5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic Acid)
- 38405-71-9(1H-Pyrazole-3-carboxylic acid, 5-chloro-4-formyl-1-phenyl-, ethyl ester)
- 115315-95-2(Ethyl 1-phenyl-1H-pyrazole-3-carboxylate)
- 115342-25-1(Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)
- 288251-64-9(Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate)
- 85174-68-1(Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate)
- 460331-53-7(Ethyl 5-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate)
- 19532-35-5(1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-, ethyl ester)
- 19532-34-4(ethyl 1-(4-methylphenyl)-1H-pyrazole-3-carboxylate)
- 500146-38-3(1H-Pyrazole-5-carboxylic acid, 3-chloro-1-phenyl-, ethyl ester)